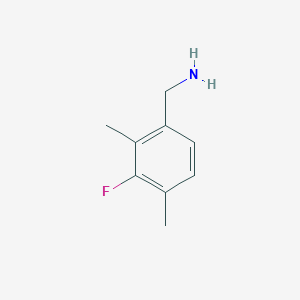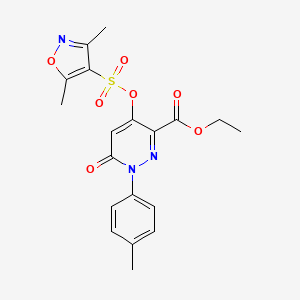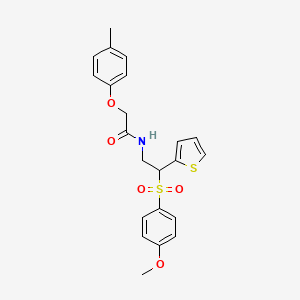![molecular formula C18H26N2O3 B2523511 N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid CAS No. 842970-16-5](/img/structure/B2523511.png)
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a phenyl group and a succinamic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent parts: the piperidine ring, the phenyl group, and the succinamic acid group . The exact structure would depend on how these groups are connected.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, compounds containing a piperidine ring often have basic properties, while the presence of a succinamic acid group would introduce acidic properties .Applications De Recherche Scientifique
Antioxidant and Biological Activities of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives, including phenyl piperidines, are known for their significant biological activities. These compounds have been extensively studied for their antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. Research indicates that conjugation of p-coumaric acid, a type of cinnamic acid, enhances its biological activities, although the high biological activity but low absorption of its conjugates presents a challenge for their practical application (Pei et al., 2016). Another study highlights the importance of structural features such as the presence of an unsaturated bond on the side chain of hydroxycinnamic acids (HCAs) for their antioxidant activity, suggesting that modifications to the aromatic ring and carboxylic function significantly influence their effectiveness (Razzaghi-Asl et al., 2013).
Pharmacokinetics and Pharmacodynamics of Related Compounds
Bilastine, an antihistamine with a chemical structure including a piperidine moiety similar to the query compound, has demonstrated a long duration of action and potent binding affinity to the H1 receptor. This review outlines the chemical characteristics, pharmacology, and analytical methods used for estimating bilastine, providing a template for understanding the pharmacokinetics and pharmacodynamics of structurally similar compounds (Sharma et al., 2021).
Therapeutic and Environmental Applications
Cinnamic acid derivatives have shown potential as antitumor agents, indicating their underutilized therapeutic potentials despite their rich medicinal tradition. These derivatives, through their 3-phenyl acrylic acid functionality, have received attention for their synthesis and biological evaluation in anticancer research, suggesting a pathway for the development of novel therapeutic agents (De et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[(2-ethylpiperidin-1-yl)methyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-2-16-5-3-4-12-20(16)13-14-6-8-15(9-7-14)19-17(21)10-11-18(22)23/h6-9,16H,2-5,10-13H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUDKKJNQULOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2523434.png)


![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2523445.png)

![2-Chloro-N-(furan-3-ylmethyl)-N-[4-(oxolan-3-yl)phenyl]acetamide](/img/structure/B2523447.png)
![6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2523448.png)


